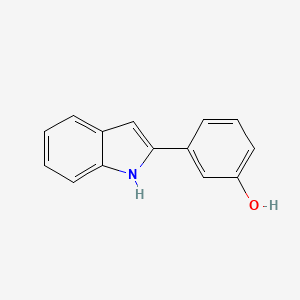

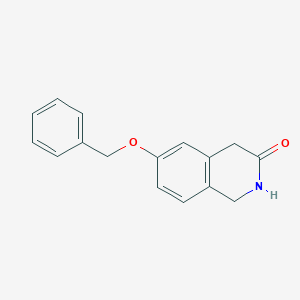

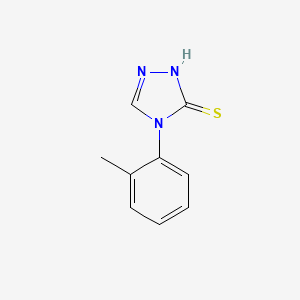

3-(1H-indol-2-yl)phenol

Overview

Description

Synthesis Analysis

The synthesis of indole derivatives like 3-(1H-indol-2-yl)phenol often involves complex chemical reactions. For instance, one protocol involves the electrochemical oxidation of indoles . Another approach uses a Lewis acid-mediated reaction of indole derivatives with properly functionalized aromatic precursors .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and can be analyzed using various techniques. For example, the conformational space of these molecules was scanned using molecular dynamics calculations, complemented with density functional calculations at the B3LYP level .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, 3-(1H-indol-2-yl)phenol can be converted into halogenated and oxygenated derivatives . Another example is the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-indol-2-yl)phenol can be determined using various analytical techniques. For instance, its molecular formula, weight, and other properties can be obtained from databases like ChemicalBook .Scientific Research Applications

Antiviral Activity

- Field : Virology

- Application : Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-inflammatory Activity

- Field : Pharmacology

- Application : Indole derivatives have been reported to possess anti-inflammatory activity . For example, chalcones of indole were tested against carrageenan-induced edema in albino rats .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Biodegradation

- Field : Environmental Science

- Application : Indole and its derivatives are a major group of N-heterocyclic compounds, which are extensively used in the synthesis of dyes, pharmaceutical products, and industrial solvents . They are also present in some naturally occurring products . An efficient indole degrading bacterium strain Alcaligenes faecalis IITR89 was found to degrade 95% of 2.5 mM (293.75 mg/L) of indole within 18 h utilizing it as a sole carbon and energy source .

- Method : Based on metabolite identification, the metabolic route of indole degradation is indole → (indoxyl) → isatin → (anthranilate) → salicylic acid → (catechol) → (Acetyl-CoA) → and further entering into TCA cycle .

- Results : Genome sequencing of IITR89 revealed the presence of gene cluster dmpKLMNOP, encoding multicomponent phenol hydroxylase; and Abcd gene cluster, encoding anthranilate 1,2-dioxygenase ferredoxin subunit (andAb), anthranilate 1,2-dioxygenase large subunit (andAc), and anthranilate 1,2-dioxygenase small subunit (andAd); nahG, salicylate hydroxylase; catA, catechol 1,2-dioxygenase; catB, cis, cis-muconate cycloisomerase; and catC, muconolactone D-isomerase which play an active role in indole degradation .

Preparation of Benzofuranones

- Field : Organic Chemistry

- Application : 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones were efficiently accessed via polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Anti-Arthritic Activity

- Field : Pharmacology

- Application : Certain indole derivatives have shown promising effects in adjuvant induced arthritic rats .

- Method : The compound was administered at an intraperitoneal dose of 30mg/kg .

- Results : The compound reduced paw volume, inflammation and pannus formation (in the knee joints) as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .

Anti-Inflammatory and Analgesic Activities

- Field : Pharmacology

- Application : Certain indole derivatives have shown anti-inflammatory and analgesic activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Amongst the derivatives, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Antimycobacterial Activity

- Field : Microbiology

- Application : Certain indole derivatives were tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Medicinal Applications of Indole-Containing Metal Complexes

- Field : Medicinal Chemistry

- Application : Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .

Anti-Inflammatory and Analgesic Activities

- Field : Pharmacology

- Application : Certain indole derivatives showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

Future Directions

The future directions for research on 3-(1H-indol-2-yl)phenol and other indole derivatives are vast. These compounds have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Biotechnological production of indole derivatives for industrial applications is also a promising area of research .

properties

IUPAC Name |

3-(1H-indol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHVUPZZAIICMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378048 | |

| Record name | 3-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-2-yl)phenol | |

CAS RN |

40756-70-5 | |

| Record name | 3-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)

![1-[4-(Chloromethyl)-2-thienyl]ethanone](/img/structure/B1620741.png)

![(1R,6S)-2,2,7,7-Tetramethyltricyclo[6.2.1.01,6]undecan-6-ol](/img/structure/B1620753.png)

![4-[[3-[(3-Nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B1620754.png)

![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)

![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)